Ethyl 2-(oxetan-3-ylidene)propanoate

Medicinal Chemistry Physicochemical Properties Drug Design

Ethyl 2-(oxetan-3-ylidene)propanoate (CAS 1467674-33-4) is a specialized organic building block featuring a strained, four-membered oxetane ring conjugated to an α,β-unsaturated ester moiety. With a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol, this compound is characterized by a predicted XLogP3-AA value of 0.2, indicating moderate lipophilicity.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 1467674-33-4
Cat. No. B1449308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(oxetan-3-ylidene)propanoate
CAS1467674-33-4
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C1COC1)C
InChIInChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3
InChIKeyVSHJKTMCWDSHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(oxetan-3-ylidene)propanoate (CAS 1467674-33-4): Procurement Guide for a Specialized Oxetane Building Block


Ethyl 2-(oxetan-3-ylidene)propanoate (CAS 1467674-33-4) is a specialized organic building block featuring a strained, four-membered oxetane ring conjugated to an α,β-unsaturated ester moiety [1]. With a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol, this compound is characterized by a predicted XLogP3-AA value of 0.2, indicating moderate lipophilicity [1]. The presence of the exocyclic ylidene double bond distinguishes it from its saturated analog, ethyl 2-(oxetan-3-yl)propanoate, and imparts unique reactivity and physicochemical properties that are valuable in medicinal chemistry and synthetic methodology .

Why Generic Substitution Fails for Ethyl 2-(oxetan-3-ylidene)propanoate (CAS 1467674-33-4) in Precision Synthesis


In the context of oxetane-containing building blocks, simple substitution with a saturated analog like ethyl 2-(oxetan-3-yl)propanoate or other oxetane derivatives is not equivalent and can compromise project outcomes. The presence of the conjugated exocyclic double bond (ylidene) in ethyl 2-(oxetan-3-ylidene)propanoate fundamentally alters its physicochemical properties and chemical reactivity [1][2]. This difference is reflected in a significant shift in calculated logP (0.2 vs 0.832 for the saturated analog), which directly impacts its behavior in biological and synthetic systems [1]. Furthermore, the α,β-unsaturated ester system enables specific reaction pathways, such as those used in the synthesis of antiviral agents [2][3], that are not accessible to its saturated counterpart. The evidence below quantifies these critical differentiations, demonstrating why this specific compound is essential for certain research and development programs.

Quantitative Evidence Guide for Ethyl 2-(oxetan-3-ylidene)propanoate (CAS 1467674-33-4): Head-to-Head Comparisons


Lipophilicity (LogP) Differential vs. Saturated Analog

Ethyl 2-(oxetan-3-ylidene)propanoate exhibits a significantly lower predicted lipophilicity compared to its saturated analog, ethyl 2-(oxetan-3-yl)propanoate. This difference is critical for modulating drug-like properties and ADME profiles [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight and Structural Formula Difference

The target compound has a distinct molecular formula (C₈H₁₂O₃) and molecular weight (156.18 g/mol) compared to the saturated analog (C₈H₁₄O₃, 158.19 g/mol), reflecting the presence of the exocyclic double bond [1].

Organic Synthesis Chemical Properties Building Block Characterization

Synthetic Utility in Antiviral Drug Discovery

Ethyl 2-(oxetan-3-ylidene)propanoate is explicitly listed as a reactant in the synthesis of viral polymerase inhibitors targeting Flaviviridae family viruses, including Hepatitis C virus (HCV) [1][2]. This specific utility is not reported for the saturated analog or other simple oxetane derivatives in the same context.

Medicinal Chemistry Antiviral Research Patent Analysis

Oxetane Ring Property Enhancement vs. Common Bioisosteres

The oxetane ring in ethyl 2-(oxetan-3-ylidene)propanoate provides a class-level advantage over commonly used bioisosteres like gem-dimethyl or carbonyl groups. Literature demonstrates that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 and generally reduces metabolic degradation rates [1].

Medicinal Chemistry Bioisostere Drug Design

Synthetic Accessibility via Horner-Wadsworth-Emmons (HWE) Olefination

Ethyl 2-(oxetan-3-ylidene)propanoate is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, a stereoselective method for forming the crucial exocyclic C=C bond . This synthetic route is distinct from the preparation of saturated analogs, which typically involve different, less stereoselective approaches.

Organic Synthesis Methodology Building Block Synthesis

Optimal Research and Industrial Application Scenarios for Ethyl 2-(oxetan-3-ylidene)propanoate (CAS 1467674-33-4)


Antiviral Drug Discovery: Synthesis of HCV Polymerase Inhibitors

This compound is a documented reactant in the synthesis of patented viral polymerase inhibitors, particularly those targeting Hepatitis C Virus (HCV) within the Flaviviridae family [1][2]. Research groups developing novel antiviral agents can leverage this building block to access pharmacologically relevant chemical space with a known track record in the patent literature. Its use can accelerate hit-to-lead optimization by providing a scaffold with established synthetic feasibility and potential for favorable ADME properties due to the oxetane ring [3].

Medicinal Chemistry: Lead Optimization with Enhanced Solubility and Metabolic Stability

The oxetane ring within ethyl 2-(oxetan-3-ylidene)propanoate serves as a powerful bioisostere for gem-dimethyl or carbonyl groups. Substituting these common functionalities with an oxetane can dramatically increase aqueous solubility (by 4- to >4000-fold) and improve metabolic stability [3]. This makes the compound an ideal starting material for medicinal chemists seeking to improve the drug-like properties of a lead series without compromising target affinity. The ylidene group further offers a handle for additional functionalization, expanding its utility in structure-activity relationship (SAR) studies [2].

Organic Synthesis: Stereoselective Synthesis of α,β-Unsaturated Oxetane Derivatives

The compound is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction, a method known for its stereoselectivity in forming C=C bonds [1][2]. This makes ethyl 2-(oxetan-3-ylidene)propanoate a valuable intermediate for the stereocontrolled construction of more complex molecules containing the oxetane motif. Synthetic chemists can exploit this property to develop new methodologies or prepare diverse libraries of oxetane-containing compounds for biological screening. The reported 70% yield in its synthesis demonstrates a robust and reliable route for its preparation, ensuring its availability as a research tool [2].

Physicochemical Property Tuning in Fragment-Based Drug Discovery

With a relatively low predicted logP of 0.2, ethyl 2-(oxetan-3-ylidene)propanoate falls within the optimal lipophilicity range for fragment-based screening and lead development [1]. Its low molecular weight (156.18 g/mol) and unique 3D structure, conferred by the oxetane ring, make it an attractive fragment for building larger, more complex molecules [1][2]. Medicinal chemists can use this building block to introduce polarity and three-dimensionality into a lead compound, potentially improving solubility and reducing off-target promiscuity while maintaining ligand efficiency.

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